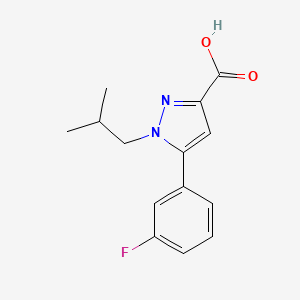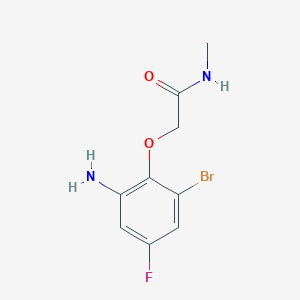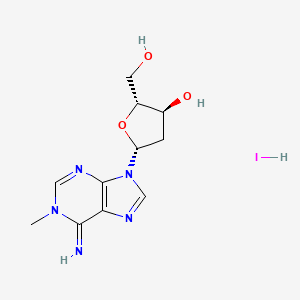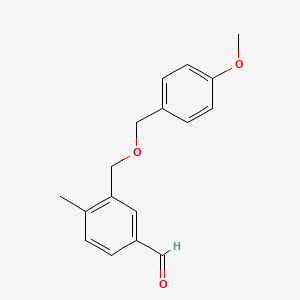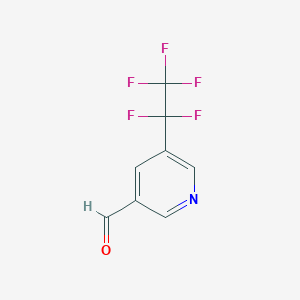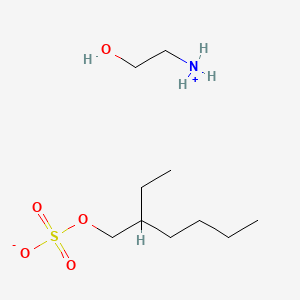
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate is a chemical compound with the molecular formula C10H25NO5S and a molecular weight of 271.37 g/mol. It is also known by other names such as ethanol, 2-amino-, compound with 2-ethylhexyl hydrogen sulfate (1:1) and sulfuric acid, 2-ethylhexyl ester, compound with 2-aminoethanol (1:1). This compound is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate typically involves the reaction of 2-ethylhexyl alcohol with sulfur trioxide to form 2-ethylhexyl hydrogen sulfate. This intermediate is then reacted with 2-aminoethanol to produce the final compound . The reaction conditions usually involve controlled temperatures and the use of a continuous reactor, such as a falling film reactor .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors ensures efficient and consistent production. The final product is then purified and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is utilized in biological studies for its ability to interact with cellular membranes.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate involves its interaction with molecular targets such as cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-ethylhexyl sulfate: This compound is similar in structure but contains a sodium ion instead of an ammonium ion.
(2-Hydroxyethyl)ammonium nitrate: Another similar compound, but with a nitrate group instead of a sulfate group.
Uniqueness
(2-Hydroxyethyl)ammonium 2-ethylhexyl sulphate is unique due to its specific combination of functional groups, which confer distinct properties such as its amphiphilic nature and ability to act as a surfactant. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
99948-85-3 |
|---|---|
Molekularformel |
C10H25NO5S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
2-ethylhexyl sulfate;2-hydroxyethylazanium |
InChI |
InChI=1S/C8H18O4S.C2H7NO/c1-3-5-6-8(4-2)7-12-13(9,10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,9,10,11);4H,1-3H2 |
InChI-Schlüssel |
QOYNIGGAEJZVFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COS(=O)(=O)[O-].C(CO)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


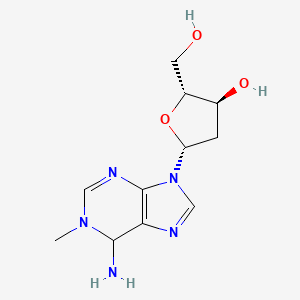
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)

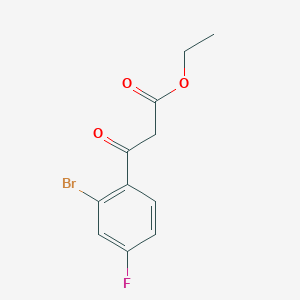

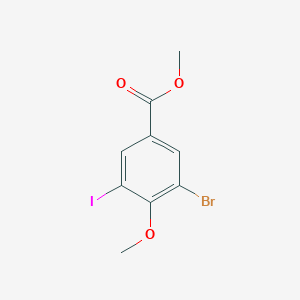
![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
